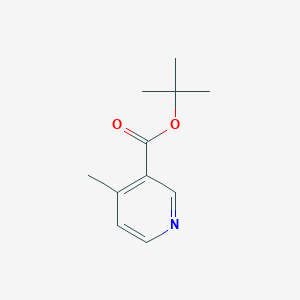

tert-Butyl 4-methylnicotinate

Description

tert-Butyl 4-methylnicotinate is a nicotinic acid derivative featuring a tert-butyl ester group and a methyl substituent at the 4-position of the pyridine ring. For example, tert-butyl esters are generally valued for their steric bulk, which enhances metabolic stability and modulates solubility .

Properties

IUPAC Name |

tert-butyl 4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-6-12-7-9(8)10(13)14-11(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEUYOLNKBSCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-methylnicotinate typically involves esterification reactions. One common method is the reaction of 4-methylnicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: 4-methylnicotinic acid or other oxidized derivatives.

Reduction: 4-methyl-3-pyridinemethanol.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

tert-Butyl 4-methylnicotinate serves as a versatile building block in organic synthesis. Its structure allows for various modifications, enabling the synthesis of more complex molecules. This compound can undergo several types of reactions, including:

- Esterification: Used to create esters from acids and alcohols.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

- Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while the ester group can be reduced to produce corresponding alcohols.

2. Medicinal Chemistry:

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It acts as a pharmacophore in drug design, targeting specific enzymes or receptors. For example:

- Anti-cancer Research: The compound is explored as an intermediate in the synthesis of drugs such as ML-120B and BAY-1082439, which are under investigation for their anti-tumor properties .

3. Agricultural Chemistry:

This compound has potential applications in agricultural chemistry as well, particularly in the development of agrochemicals that can enhance crop yield or pest resistance.

Industrial Applications

1. Specialty Chemicals Production:

In industrial settings, this compound is used in the production of specialty chemicals and materials due to its stability and reactivity. It is suitable for synthesizing polymers and coatings that require specific chemical properties.

2. Flow Chemistry:

Recent advancements in flow chemistry techniques have improved the efficiency of synthesizing this compound. Continuous flow processes enhance yield and purity while minimizing reaction time, making it an attractive option for large-scale production .

Case Studies

Case Study 1: Synthesis of Anti-Cancer Agents

A study demonstrated the use of this compound as a key intermediate in developing ML-120B, an ATP competitive IKK beta inhibitor. The synthesis involved multiple steps where this compound was crucial for achieving high yields of the final product .

Case Study 2: Polymer Development

Research focused on using this compound in creating novel polymers with enhanced thermal stability and mechanical properties. The compound's unique functional groups allowed for effective cross-linking during polymerization processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-methylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which then exerts its effects through various biochemical pathways. These pathways may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

tert-Butyl Alcohol (tert-Butanol)

- Structure : Tertiary alcohol with a tert-butyl group.

- Key Properties :

- Comparison: Unlike tert-butyl 4-methylnicotinate, tert-butanol lacks ester functionality and exhibits higher volatility and acute toxicity (e.g., respiratory irritation, CNS depression) .

4-Methoxybutyrylfentanyl

- Structure : Synthetic opioid with a tert-butyl-like piperidine substituent and methoxy group.

- Key Properties :

- Comparison : While both compounds contain aromatic rings and substituents, 4-methoxybutyrylfentanyl’s opioid activity contrasts with nicotinate derivatives, which are more commonly associated with vitamin B3 analogs or receptor modulation.

tert-Butyl (3S,4R)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate

- Structure : Chiral pyrrolidine derivative with tert-butyl ester protection.

- Key Properties: Molecular weight = 307.4 g/mol; stable under recommended storage conditions .

- Comparison: This compound shares the tert-butyl ester group with this compound but differs in core structure (pyrrolidine vs.

Physicochemical and Hazard Profile Comparison

Note: Data for this compound inferred from structural analogs due to absence in provided evidence.

Research and Regulatory Insights

- Metabolic Pathways : Tert-butyl esters like this compound may undergo hydrolysis to release nicotinic acid derivatives, analogous to tert-butyl alcohol’s decomposition to isobutylene .

- Regulatory Gaps : Unlike tert-butyl alcohol (OSHA/NIOSH-regulated), nicotinate derivatives often lack explicit exposure guidelines, necessitating case-by-case risk assessments.

Biological Activity

Tert-Butyl 4-methylnicotinate is a derivative of nicotinic acid, characterized by the presence of a tert-butyl group at the 4-position of the pyridine ring. Its unique structure suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

Research indicates that compounds structurally related to this compound exhibit various pharmacological activities:

- Anti-inflammatory Activity : Compounds with similar structures have shown potential in reducing inflammation markers in vitro and in vivo, particularly through modulation of cytokines such as TNF-α and IL-6 .

- Neuroprotective Effects : Some studies suggest that derivatives may protect neuronal cells against oxidative stress, potentially relevant for neurodegenerative diseases like Alzheimer's .

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : It is hypothesized that the compound interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability.

- Modulation of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which could enhance cholinergic signaling in the brain .

- Antioxidant Properties : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Case Study 1: Neuroprotective Properties

In a study assessing the neuroprotective effects of nicotinic acid derivatives, this compound was evaluated for its ability to enhance cell viability in astrocyte cultures exposed to amyloid-beta (Aβ) peptides. The results indicated a significant increase in cell viability when treated with the compound, suggesting its protective effects against Aβ-induced toxicity .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of various nicotinic acid derivatives, including this compound. The study found that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 6-(tert-butylamino)-4-methylnicotinate | Methyl group at 6-position | Nicotinic receptor agonist |

| Methyl 6-bromo-4-methylnicotinate | Bromine substituent at 6-position | Potential anti-inflammatory effects |

| Methyl 6-(cyclopropylamino)-4-methylnicotinate | Cyclopropyl instead of tert-butyl group | Varied receptor activity |

This table illustrates how structural modifications can influence biological activity, emphasizing the unique profile of this compound.

Q & A

Q. Q. How can researchers systematically address discrepancies in reported solubility values for tert-Butyl 4-methylnicotinate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.